

# A Spectroscopic Investigation of 3-Ethoxy-4-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *3-Ethoxy-4-nitrobenzoic acid*

Cat. No.: B1370933

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## Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for **3-Ethoxy-4-nitrobenzoic acid**, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra, this document synthesizes information from analogous compounds and established spectroscopic principles to predict and interpret the Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **3-Ethoxy-4-nitrobenzoic acid** in a research and development setting.

## Introduction

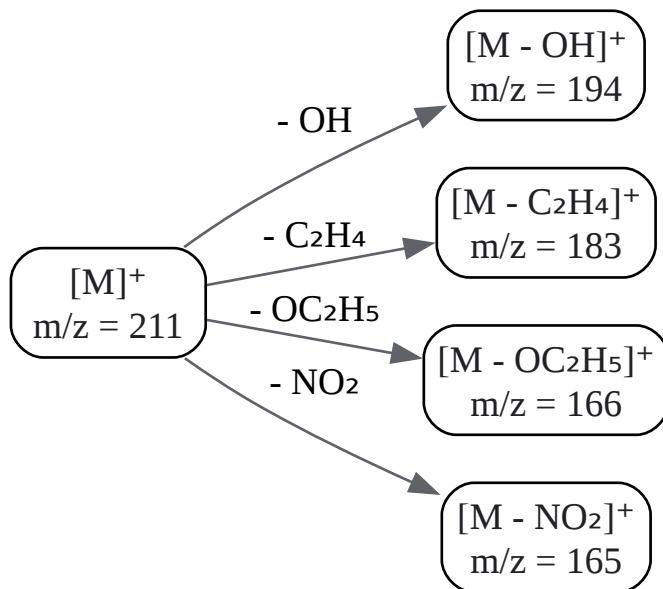
**3-Ethoxy-4-nitrobenzoic acid** belongs to the family of substituted benzoic acids, which are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The specific arrangement of the ethoxy, nitro, and carboxylic acid groups on the benzene ring dictates the molecule's electronic properties, reactivity, and potential biological activity. Accurate structural elucidation is paramount, and spectroscopic techniques provide the most powerful and non-destructive means to achieve this.

This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of **3-Ethoxy-4-nitrobenzoic acid**. By understanding the

expected spectral features, researchers can confidently identify this compound, assess its purity, and gain insights into its molecular structure.

## Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.



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